molecular formula C21H20N4OS B2402537 (E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477189-54-1

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2402537
CAS No.: 477189-54-1
M. Wt: 376.48
InChI Key: MCVQSYDMOFJQOW-NCELDCMTSA-N
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Description

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Scientific Research Applications

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential biological activities.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Chemistry: Utilized in the synthesis of advanced materials and intermediates for various chemical processes.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, environmental impact, and appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of appropriate starting materials, such as α-haloketones and thiourea, under basic conditions.

    Substitution Reactions:

    Carbohydrazonoyl Cyanide Formation: The final step involves the formation of the carbohydrazonoyl cyanide moiety, which can be achieved through the reaction of hydrazine derivatives with cyanogen bromide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aryl halides and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure with a methoxy group instead of an ethoxy group.

    (E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride: Similar structure with a chloride group instead of a cyanide group.

Uniqueness

(E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

(2E)-4-(3,4-dimethylphenyl)-N-(4-ethoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-4-26-18-9-7-17(8-10-18)24-25-19(12-22)21-23-20(13-27-21)16-6-5-14(2)15(3)11-16/h5-11,13,24H,4H2,1-3H3/b25-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVQSYDMOFJQOW-NCELDCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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